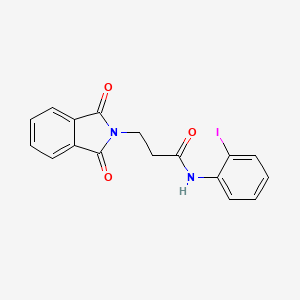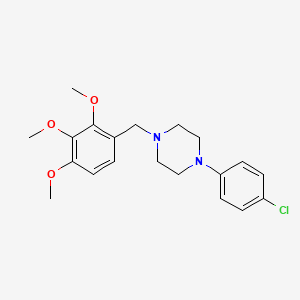
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first discovered in 2009 and has since been extensively studied for its ability to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide involves the inhibition of NAE, which is required for the activation of the ubiquitin-proteasome system. NAE catalyzes the activation of NEDD8, a small ubiquitin-like protein, which is then conjugated to target proteins to regulate their stability and function. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide binds to the active site of NAE, preventing the activation of NEDD8 and inhibiting the downstream ubiquitination and degradation of target proteins. This results in the accumulation of misfolded and damaged proteins in cells, leading to cell death or senescence.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has been shown to induce cell death or senescence in various cancer cell lines, including leukemia, lymphoma, breast, and prostate cancer cells. The compound has also been shown to inhibit the replication of several viruses, including human papillomavirus (HPV) and hepatitis B virus (HBV), by disrupting the viral protein degradation pathways. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has been reported to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide is its specificity for NAE, which allows for the selective inhibition of protein degradation pathways in cells. This specificity also reduces the potential for off-target effects and toxicity in normal cells and tissues. However, the complex synthesis process and low solubility of the compound can make it difficult to obtain high yields of pure product for use in lab experiments. In addition, the potential for drug resistance and the need for combination therapies may limit the effectiveness of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide as a standalone treatment for cancer and other diseases.
Direcciones Futuras
Future research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide is focused on identifying new therapeutic applications for the compound and optimizing its synthesis and delivery methods. One potential area of application is in the treatment of viral infections, where 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has shown promising results in inhibiting viral replication. The compound may also have potential in the treatment of inflammatory disorders, where abnormal protein degradation pathways have been implicated in disease pathogenesis. Further research is needed to determine the optimal dosing and delivery methods for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide, as well as the potential for drug resistance and combination therapies.
Métodos De Síntesis
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide involves several steps, starting with the reaction of 2-iodobenzoic acid with 2-amino-3-methylbutan-1-ol to form the corresponding amide. The amide is then subjected to a series of reactions, including cyclization, oxidation, and acylation, to yield the final product. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields of pure product.
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. The compound has been shown to inhibit the activity of NAE, which is required for the activation of the ubiquitin-proteasome system, leading to the accumulation of misfolded and damaged proteins in cells. This accumulation can result in cell death or senescence, making 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide a promising candidate for the treatment of cancer and other diseases characterized by abnormal protein degradation pathways.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O3/c18-13-7-3-4-8-14(13)19-15(21)9-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGLCHWRLSUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6087125.png)

![1-{2-[(cyclohexylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6087137.png)
![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)
![5-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087146.png)
![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)

amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6087182.png)

![methyl 4-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6087190.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6087209.png)